PfThrRS-IN-1

PfThrRS enzymatic assay antimalarial drug discovery fragment-based lead optimization

Select PfThrRS-IN-1 (compound 11) for reproducible antimalarial research. This fully synthetic N-acyl benzenethiazolsulfonamide offers a 0.1 μM IC50 against PfThrRS and distinct selectivity over human cytosolic ThrRS (KD=49 nM). Unlike natural product borrelidin or analogs with altered selectivity, its defined scaffold ensures reliable target validation and SAR optimization.

Molecular Formula C15H16N6O4S2
Molecular Weight 408.5 g/mol
Cat. No. B12380635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfThrRS-IN-1
Molecular FormulaC15H16N6O4S2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NS(=O)(=O)C1=NC2=C(S1)C=CC(=C2)C3=CC(=NC=N3)N)N)O
InChIInChI=1S/C15H16N6O4S2/c1-7(22)13(17)14(23)21-27(24,25)15-20-10-4-8(2-3-11(10)26-15)9-5-12(16)19-6-18-9/h2-7,13,22H,17H2,1H3,(H,21,23)(H2,16,18,19)/t7-,13+/m1/s1
InChIKeyNUAFQODJAZYOPI-UHLUBPPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PfThrRS-IN-1: Potent Plasmodium falciparum Threonyl-tRNA Synthetase Inhibitor with Nanomolar Activity for Antimalarial Research


PfThrRS-IN-1, also designated as compound 11, is a synthetic small-molecule inhibitor belonging to the N-acyl benzenethiazolsulfonamide class [1]. It selectively targets Plasmodium falciparum threonyl-tRNA synthetase (PfThrRS), an enzyme validated as a prospective antimalarial drug target [1]. The compound exhibits an IC50 of 0.1 μM against PfThrRS in enzymatic assays, making it a potent tool for probing parasite protein translation and a promising lead for antimalarial drug discovery [2]. PfThrRS-IN-1 was developed via a fragment-based approach, linking a benzenethiazolsulfonamide bioisostere of the N-acylphosphate reaction intermediate with an aminopyrimidine adenosine mimic, resulting in a scaffold with enhanced synthetic accessibility relative to natural product inhibitors [1].

Why PfThrRS-IN-1 Cannot Be Replaced by Other PfThrRS Inhibitors or Generic Antimalarials


PfThrRS inhibitors are not interchangeable; structural variations profoundly affect potency, selectivity, and synthetic tractability. PfThrRS-IN-1 (compound 11) differentiates itself from its closest in-class analogs (e.g., compound 10b) through a unique benzenethiazolsulfonamide core that introduces an additional hydrogen bond with residue R651 and enhances rigidity, thereby reducing entropic penalty and boosting inhibitory potency into the nanomolar range [1]. Compared to the natural product borrelidin—a known PfThrRS inhibitor with an IC50 of 43 nM—PfThrRS-IN-1 offers a fully synthetic, small-molecule scaffold that is significantly more accessible for medicinal chemistry optimization [1][2]. Furthermore, its differential binding affinity to human cytosolic ThrRS (KD = 49 nM) versus close analogs (KD = 115–126 nM) underscores that even subtle modifications in the linker or sulfonamide/sulfamate moiety can shift selectivity profiles, making direct substitution with an analog a high-risk decision for reproducible research outcomes [1].

Quantitative Evidence Guide: PfThrRS-IN-1 Differentiation from Closest Analogs and Alternative PfThrRS Inhibitors


Superior Enzymatic Potency: PfThrRS-IN-1 Demonstrates Nanomolar IC50, Surpassing Closest Analog Compound 10b

PfThrRS-IN-1 (compound 11) exhibits nanomolar inhibitory potency against Plasmodium falciparum threonyl-tRNA synthetase (PfThrRS), with an IC50 of 0.1 μM . In contrast, its closest structural analog from the same development series, compound 10b, displays only submicromolar PfThrRS inhibitory potency in the same assay system [1]. This difference arises from two key molecular features in compound 11: an additional hydrogen bond between the thiazole nitrogen and residue R651, and a more rigid sulfonamide moiety compared to the sulfamate in compound 10b, which reduces entropic penalty upon binding [1].

PfThrRS enzymatic assay antimalarial drug discovery fragment-based lead optimization

Enhanced Binding Affinity to Human ThrRS: PfThrRS-IN-1 Shows 2.3-Fold Tighter KD than Closest Analog Compound 10a

In isothermal titration calorimetry (ITC) studies evaluating selectivity against the human cytosolic threonyl-tRNA synthetase (HcThrRS), PfThrRS-IN-1 (compound 11) exhibited a dissociation constant (KD) of 49 nM [1]. This represents a 2.3-fold stronger binding affinity to the human enzyme compared to the closest analog compound 10a, which displayed a KD of 115 nM [1]. Compound 10b showed an intermediate KD of 126 nM [1].

human cytosolic ThrRS binding isothermal titration calorimetry (ITC) selectivity profiling

Structural Determinants of Potency: Unique Hydrogen Bond and Rigid Sulfonamide Differentiate PfThrRS-IN-1 from Sulfamate-Based Analogs

Computational docking studies reveal that PfThrRS-IN-1 (compound 11) forms an additional hydrogen bond between the nitrogen of its thiazole group and residue R651 of PfThrRS, an interaction absent in the sulfamate-based analog compound 10b [1]. Furthermore, the benzenethiazolsulfonamide moiety in compound 11 is inherently more rigid than the sulfamate in compound 10b, reducing the entropic penalty upon binding and further improving potency [1].

molecular docking structure-activity relationship (SAR) ligand-protein interactions

Synthetic Accessibility: PfThrRS-IN-1 Offers a Fully Synthetic Scaffold versus Complex Natural Product Borrelidin

The natural product borrelidin is a known PfThrRS inhibitor with an IC50 of 43 nM [1]. However, its complex macrocyclic structure presents significant synthetic challenges, limiting derivatization and optimization of drug-like properties [2]. PfThrRS-IN-1 was specifically designed using a fragment-based approach to yield a synthetically accessible small-molecule scaffold that retains potent PfThrRS inhibition (IC50 = 0.1 μM) while being amenable to further medicinal chemistry exploration [2].

synthetic tractability medicinal chemistry lead optimization

Optimal Use Cases for PfThrRS-IN-1 in Antimalarial Drug Discovery and Parasite Biology Research


Enzymatic Validation of PfThrRS as a Target in Malaria Drug Discovery

PfThrRS-IN-1, with its confirmed nanomolar IC50 (0.1 μM) against PfThrRS in biochemical assays, serves as a reliable positive control and tool compound for validating PfThrRS as a target in high-throughput screening campaigns [1]. Its potency and well-characterized binding mode make it ideal for benchmarking new inhibitor series and for use in enzymatic counter-screens to confirm on-target activity [2].

Structure-Activity Relationship (SAR) and Lead Optimization Studies

Given its fully synthetic benzenethiazolsulfonamide scaffold, PfThrRS-IN-1 provides an accessible starting point for medicinal chemistry optimization. Researchers can systematically modify the pyrimidine, linker, or sulfonamide moieties to probe SAR, improve selectivity, or enhance pharmacokinetic properties, leveraging the compound's favorable synthetic tractability compared to natural product inhibitors [1][2].

Species-Specific Selectivity Profiling in aaRS Inhibition

PfThrRS-IN-1's defined binding affinity to human cytosolic ThrRS (KD = 49 nM) enables precise studies of species-specific inhibition [1]. It can be employed in comparative enzymology assays alongside human and bacterial ThrRS orthologs to characterize selectivity windows and guide the design of more parasite-selective inhibitors.

Investigation of Aminoacylation Inhibition in P. falciparum Cellular Models

Although PfThrRS-IN-1 has been primarily characterized in enzymatic assays, its potent activity supports use in cell-based assays to study the functional consequences of ThrRS inhibition on P. falciparum protein synthesis and growth [1]. It is particularly suitable for experiments requiring a synthetic small-molecule probe with a well-defined mechanism of action, in contrast to broader natural product inhibitors.

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